(3-氟苯基)(4-(2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a complex molecule that contains several functional groups, including a fluorophenyl group, a pyrimidinyl group, and a piperazinyl group. The presence of these groups suggests that the compound could have a variety of biological activities .
科学研究应用
抗肿瘤活性
该化合物在抗肿瘤活性方面显示出潜力。新型嘧啶基吡唑衍生物具有相似的结构,已被合成并评估了对几种肿瘤细胞系的细胞毒活性以及体内抗肿瘤活性。具体而言,具有 3-氟苯基哌嗪基的化合物在体外表现出有效的细胞毒性 (Naito 等人,2005 年)。
多巴胺 D4 受体成像
该化合物已被用于合成多巴胺 D4 受体成像候选物。它是通过亲电子氟化合成的,具有高比放射性,并在对大鼠进行的离体研究中进行了测试,证明了大鼠脑内放射性分布均匀 (Eskola 等人,2002 年)。
5-HT1A 受体激动剂
该化合物在结构上与一类 5-HT1A 受体激动剂相关,其中氟原子的引入导致口服后激动活性增强且持久。这些衍生物已在体外和体内证明了有效的 5-HT1A 激动剂活性,具有明显的抗抑郁潜力 (Vacher 等人,1999 年)。
制剂开发
开发了一种非水溶液制剂,以改善与 (3-氟苯基)(4-(2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)哌嗪-1-基)甲酮 在结构上相似的难溶性化合物的体内暴露。这项研究对于增加动物模型甚至人类的血浆浓度至关重要 (Burton 等人,2012 年)。
代谢和药代动力学
对结构相似的化合物的代谢、排泄和药代动力学的研究提供了对它们在大鼠、狗和人类中的消除和代谢途径的见解。这项研究对于了解这些化合物在临床环境中的安全性和有效性至关重要 (Sharma 等人,2012 年)。
作用机制
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
属性
IUPAC Name |
(3-fluorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIDXINQVRPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。